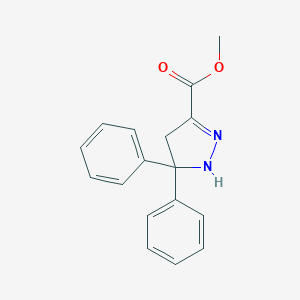![molecular formula C15H19N3S B187549 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-54-1](/img/structure/B187549.png)
4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as PBT-1 and has been found to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases.
作用機序
The mechanism of action of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves its ability to bind to metal ions, such as copper and zinc, and prevent their interaction with amyloid-beta peptide. This, in turn, leads to the inhibition of amyloid-beta aggregation and the formation of toxic oligomers.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine are still being investigated. However, it has been found to exhibit low toxicity and high selectivity towards metal ions, making it a potentially safe and effective therapeutic agent.
実験室実験の利点と制限
One of the main advantages of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is its ability to inhibit amyloid-beta aggregation, which is a key factor in the pathogenesis of Alzheimer's disease. Additionally, its antifungal and antibacterial properties make it a potential candidate for the treatment of infectious diseases. However, its limitations include the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
Future research on 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine could focus on its potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, studies could investigate its potential as an anti-inflammatory agent and its effects on other metal-associated diseases, such as Wilson's disease and Menkes disease. Furthermore, research could focus on the development of more efficient synthesis methods and the optimization of its pharmacological properties.
合成法
The synthesis of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with 1,3-dibromopropane and piperidine in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.
科学的研究の応用
Several studies have investigated the potential applications of 4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against the aggregation of amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. Additionally, PBT-1 has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
特性
CAS番号 |
40277-54-1 |
|---|---|
製品名 |
4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine |
分子式 |
C15H19N3S |
分子量 |
273.4 g/mol |
IUPAC名 |
4-piperidin-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H19N3S/c1-4-8-18(9-5-1)14-13-11-6-2-3-7-12(11)19-15(13)17-10-16-14/h10H,1-9H2 |
InChIキー |
WUJLSKGQAUVXCX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
正規SMILES |
C1CCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2 |
その他のCAS番号 |
40277-54-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



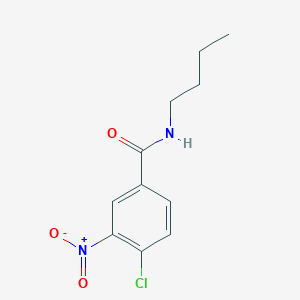
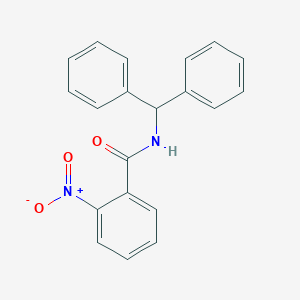
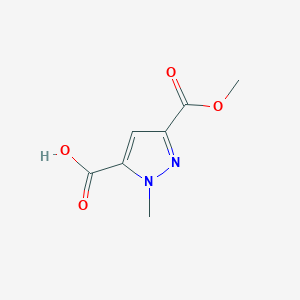
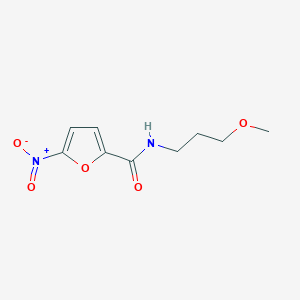
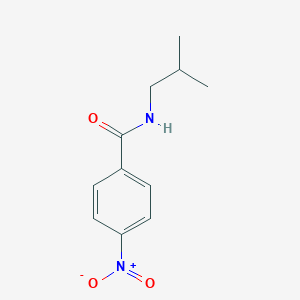
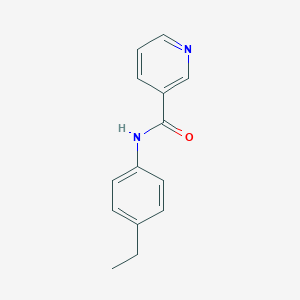
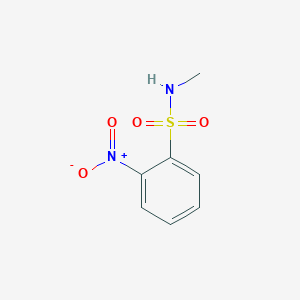
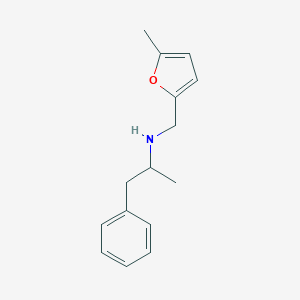
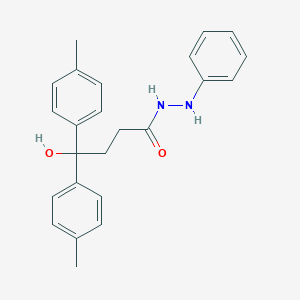

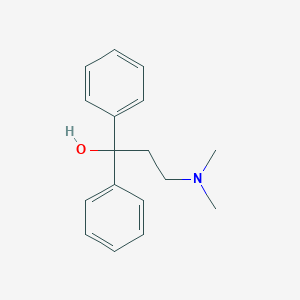
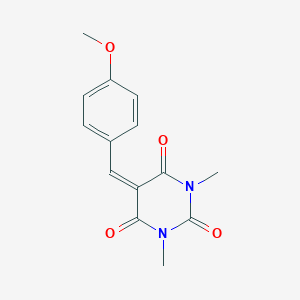
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
